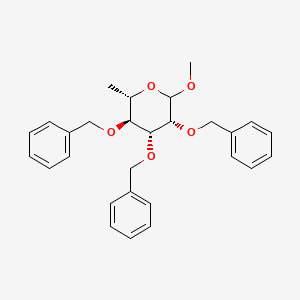

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Vue d'ensemble

Description

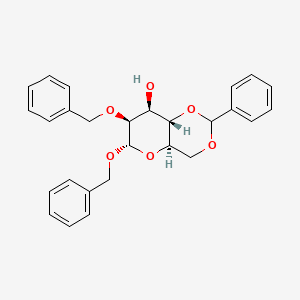

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (4-MU-2-A2D-alpha-D-Galp) is a synthetic carbohydrate derivative that has been widely used in the scientific research field. It is a fluorescent glycoside, which is a type of sugar molecule that is linked to a fluorescent dye molecule. This compound has been reported to be useful in the study of carbohydrate metabolism, glycoproteins, and other biological processes. In addition, it has been used in the development of new methods for the detection and quantification of carbohydrates.

Applications De Recherche Scientifique

1. Binding Characterization and Indicator Ligand Application

A study by De Boeck et al. (1983) characterized the binding of 4-methylumbelliferyl-2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl) beta-D-galactopyranoside to peanut agglutinin. This compound was used as an indicator ligand to determine association constants for nonchromophoric carbohydrates, suggesting its potential in biochemical binding studies and ligand-receptor interactions (De Boeck, Matta, Claeyssens, Sharon, & Loontiens, 1983).

2. Synthesis and Detection of Glycosidases

Szweda et al. (1989) described the synthesis of 4-methylumbelliferyl glycosides, including 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, for the detection of alpha- and beta-D-galactopyranosaminidases. This indicates the compound's use in enzymatic assays and potential applications in disease diagnostics, such as Schindler disease (Szweda, Spohr, Lemieux, Schindler, Bishop, & Desnick, 1989).

3. Fluorogenic Substrate for Enzyme Assays

Chow and Weissmann (1981) demonstrated the use of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase assays. This application is critical in enzymology for sensitive, fluorometric detection of enzyme activity, useful in both research and clinical settings (Chow & Weissmann, 1981).

4. Probing Sugar-Binding Sites on Lectin Molecules

Decastel et al. (1984) investigated the spectral properties of 4-methylumbelliferyl-glycosides, including this compound, as probes of sugar-binding sites on lectin molecules. Their study highlights the compound's utility in understanding lectin-carbohydrate interactions and the microenvironment of sugar-binding sites (Decastel, Vincent, Matta, & Frénoy, 1984).

Mécanisme D'action

This compound is a fluorogenic substrate for the detection of lysosomal enzyme N-acetyl-α-D-galactopyranosiaminidase (NAGA), which is driving the pathogenesis of Schindler disease . It is also a substrate for endo-α-N-acetylgalactosaminidase (O-glycosidase), which cleaves O-linked core 1 and core 3 disaccharides from glycoproteins .

Analyse Biochimique

Biochemical Properties

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside interacts with the enzymes α- and β-galactopyranosaminidase . These enzymes cleave this compound, releasing the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Cellular Effects

It is known that the product is used to detect the activity of α- and β-galactopyranosaminidase , which could influence various cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α- and β-galactopyranosaminidase . These enzymes cleave the compound, releasing the fluorescent moiety 4-MU . This fluorescence can be used to quantify the activity of the enzymes .

Temporal Effects in Laboratory Settings

It is known that the fluorescence of 4-MU, which is released upon cleavage of the compound, is pH-dependent .

Metabolic Pathways

It is known that the compound is a substrate for α- and β-galactopyranosaminidase .

Propriétés

IUPAC Name |

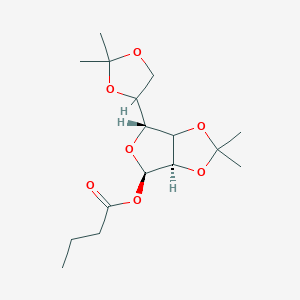

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-LHKMKVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)